molecular formula C12H17F3N2 B1416334 N~1~-Butyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine CAS No. 1019465-81-6

N~1~-Butyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine

Cat. No. B1416334
CAS RN: 1019465-81-6
M. Wt: 246.27 g/mol
InChI Key: VPBQDRPMJQMTCQ-UHFFFAOYSA-N
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Description

N~1~-Butyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine, also known as BMBT, is a synthetic compound that has recently become a popular research topic due to its potential applications in a variety of scientific fields. BMBT is a colorless, odorless, and flammable liquid with a melting point of -90°C and a boiling point of 97°C.

Scientific Research Applications

Molecular and Electronic Structure Studies

  • Five-Coordinate Complexes of Iron(II/III): This compound has been used in the study of molecular and electronic structures of iron(II/III) complexes, contributing to understanding the behavior of such complexes in various chemical environments (Chłopek et al., 2005).

Mesomorphic Properties Research

  • Nematogens Derived from N,N′-Dialkanoyl-1,3-benzenediamines: Research on homologous series of N,N′-dialkanoyl-1,3-benzenediamines has revealed their potential in forming nematic phases, which is significant in the study of liquid crystals (Akutagawa et al., 1994).

Synthesis and Characterization

  • N,N-Dialkyl-1,3-benzenediamines Synthesis: Studies have demonstrated methods for synthesizing N,N-dialkyl-1,3-benzenediamines, which are crucial in various chemical syntheses (Katritzky et al., 2010).

Agricultural Applications

  • Weed Control in Azaleas: The compound has been evaluated for its efficacy in weed control in horticulture, specifically in azaleas (Frank & Beste, 1984).

Electrochemical Applications

  • Electrode Surface Derivatization: Research has explored the use of derivatives of N,N,N′,N′-tetraalkyl-1,4-benzenediamine for chemical derivatization of electrode surfaces, which is crucial in electrochemistry (Buchanan et al., 1983).

properties

IUPAC Name

1-N-butyl-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2/c1-3-4-7-17(2)11-6-5-9(8-10(11)16)12(13,14)15/h5-6,8H,3-4,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBQDRPMJQMTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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